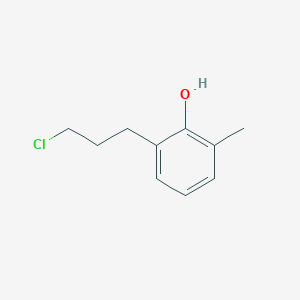

2-(3-Chloropropyl)-6-methylphenol

Übersicht

Beschreibung

2-(3-Chloropropyl)-6-methylphenol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Intermediate Production

One of the primary applications of 2-(3-Chloropropyl)-6-methylphenol is as an intermediate in the synthesis of other chemical compounds. The chlorination process allows for the production of various derivatives that are essential in manufacturing herbicides and fungicides. For instance, chlorinated phenols are commonly utilized in producing phenoxy herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) and its derivatives, which are widely used in agriculture to control broadleaf weeds .

Key Points:

- Acts as a precursor for producing herbicides.

- Facilitates the synthesis of other chlorinated phenolic compounds.

- Enhances the efficacy of agricultural chemicals.

Agricultural Applications

In agriculture, this compound is primarily used in formulating pesticides. Its chlorinated structure contributes to the herbicidal activity against various weed species. The compound's effectiveness is attributed to its ability to disrupt plant growth hormones, making it a valuable tool for farmers aiming to improve crop yields by managing weed populations .

Applications in Agriculture:

- Formulation of herbicides.

- Targeting specific weed species through hormonal disruption.

- Enhancing crop management strategies.

Material Science and Polymer Chemistry

In material science, this compound finds applications in the development of polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. This property is particularly beneficial for producing coatings and adhesives that require durability under harsh conditions .

Material Science Applications:

- Used in polymer synthesis to improve thermal stability.

- Enhances chemical resistance in coatings and adhesives.

- Contributes to the development of advanced materials for industrial applications.

Environmental Considerations

While this compound has significant industrial applications, its environmental impact must be considered. The compound is classified as toxic to aquatic organisms, necessitating careful handling and disposal measures to mitigate environmental risks associated with its use . Regulatory frameworks often govern its application to ensure safety and compliance with environmental standards.

Environmental Impact:

- Toxicity to aquatic life raises concerns.

- Requires stringent regulations for safe handling.

- Ongoing research into degradation pathways and environmental fate.

Case Study 1: Herbicide Efficacy

A study evaluated the efficacy of this compound-based herbicides on controlling specific weed species. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its effectiveness as a selective herbicide .

Case Study 2: Polymer Development

Research focused on incorporating this compound into epoxy resins showed enhanced mechanical properties and thermal stability. The modified resins exhibited improved performance in high-temperature applications, making them suitable for automotive and aerospace industries .

Eigenschaften

Molekularformel |

C10H13ClO |

|---|---|

Molekulargewicht |

184.66 g/mol |

IUPAC-Name |

2-(3-chloropropyl)-6-methylphenol |

InChI |

InChI=1S/C10H13ClO/c1-8-4-2-5-9(10(8)12)6-3-7-11/h2,4-5,12H,3,6-7H2,1H3 |

InChI-Schlüssel |

WQAWDPSCYURZQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)CCCCl)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.